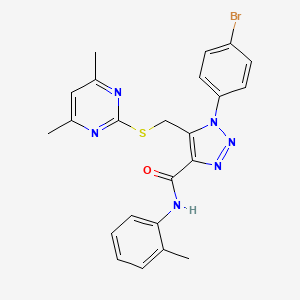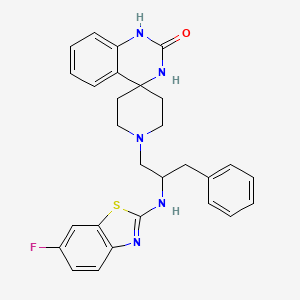
Tetrasodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) is a complex organic compound with the molecular formula C38H20N10Na4O20S4 and a molecular weight of 1156.84 g/mol . This compound is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4,6-dihydroxy-1,3-phenylenediamine, followed by coupling with 5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are meticulously monitored to optimize the synthesis process .
化学反応の分析
Types of Reactions
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and azo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted phenols .
科学的研究の応用
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.
作用機序
The mechanism of action of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves its interaction with various molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and sulphonate groups enhance its solubility and facilitate its interaction with different substrates .
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-chlorophenyl)azo)naphthalene-2,7-disulphonate)
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-methylphenyl)azo)naphthalene-2,7-disulphonate)
Uniqueness
What sets tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) apart is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and stability under various conditions. These characteristics make it particularly valuable in industrial applications .
特性
CAS番号 |
83968-72-3 |
|---|---|
分子式 |
C38H20N10Na4O20S4 |
分子量 |
1156.8 g/mol |
IUPAC名 |
tetrasodium;5-[[2,4-dihydroxy-5-[[8-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H24N10O20S4.4Na/c49-29-16-30(50)26(42-44-28-14-24(70(60,61)62)10-18-12-32(72(66,67)68)36(38(52)34(18)28)46-40-20-3-7-22(8-4-20)48(55)56)15-25(29)41-43-27-13-23(69(57,58)59)9-17-11-31(71(63,64)65)35(37(51)33(17)27)45-39-19-1-5-21(6-2-19)47(53)54;;;;/h1-16,49-52H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChIキー |
CXWDTRDOHZVEBU-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)

![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)
![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)

